molecular formula C25H25BrN6O7 B12707068 N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)-4-methoxyphenyl)acetamide CAS No. 84145-45-9

N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)-4-methoxyphenyl)acetamide

Cat. No.: B12707068
CAS No.: 84145-45-9
M. Wt: 601.4 g/mol
InChI Key: JBPPICPDUHMIPQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The IUPAC name of the compound is derived from its parent structure and substituents. The base structure consists of two aromatic rings connected by an azo (-N=N-) group. The first aromatic system is a 2-bromo-4,6-dinitrophenyl group, while the second is a 4-methoxyphenyl moiety substituted with an acetamide group and an ethyl(2-phenoxyethyl)amino chain.

Following IUPAC priority rules, the numbering begins at the acetamide-substituted nitrogen on the phenyl ring. The substituents are ordered as follows:

  • Acetamide group at position 1 (N-(2-...)).
  • Azo linkage at position 2 (2-((2-bromo-4,6-dinitrophenyl)azo)).
  • Ethyl(2-phenoxyethyl)amino group at position 5 (5-(ethyl(2-phenoxyethyl)amino)).
  • Methoxy group at position 4 (4-methoxy).

The full name reflects this hierarchy: N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)-4-methoxyphenyl)acetamide.

Molecular Formula and Weight Determination

The molecular formula is C₂₅H₂₆BrN₇O₇ , calculated as follows:

Component Contribution
Phenyl rings 2 × C₆H₅
Azo group N₂
Acetamide C₂H₅NO
Methoxy OCH₃
Bromo Br
Dinitro 2 × NO₂
Ethyl(2-phenoxyethyl)amino C₁₀H₁₄NO

Summing these contributions yields the formula. The molecular weight is 652.94 g/mol , computed using standard atomic masses (Br: 79.90, N: 14.01, O: 16.00).

Functional Group Identification and Positional Isomerism

The compound contains seven key functional groups:

  • Azo group (-N=N-): Responsible for light absorption and color.
  • Acetamide (-NHCOCH₃): Enhances solubility and stability.
  • Methoxy (-OCH₃): Electron-donating group affecting electronic transitions.
  • Nitro (-NO₂): Electron-withdrawing groups influencing color intensity.
  • Bromo (-Br): Heavy atom effect, potentially altering photostability.
  • Ethyl(2-phenoxyethyl)amino (-N(C₂H₅)(CH₂CH₂OC₆H₅)): Bulky substituent impacting steric interactions.

Positional isomerism may arise from variations in substituent placement:

  • The bromo and nitro groups on the first phenyl ring could adopt alternative positions (e.g., 3-bromo-4,6-dinitro), altering conjugation patterns.
  • The ethyl(2-phenoxyethyl)amino group’s position on the second phenyl ring (para vs. meta to the azo linkage) would modify steric and electronic effects.

Comparative Analysis with Structurally Related Azo Dyes

The compound shares structural motifs with industrial azo dyes but exhibits unique substitutions:

Feature This Compound Disperse Blue 291 C.I. Disperse Blue 79
Azo linkage Connects bromo-dinitrophenyl and substituted phenyl Connects bromo-dinitrophenyl and diethylamino-methoxyphenyl Connects chloro-dinitrophenyl and bis(acetoxyethyl)amino-methoxyphenyl
Substituents Ethyl(2-phenoxyethyl)amino, acetamide Diethylamino, acetamide Bis(2-acetoxyethyl)amino, acetamide
Molecular Weight 652.94 g/mol 509.32 g/mol 617.95 g/mol
Key Functional Groups Bromo, nitro, phenoxyethyl Bromo, nitro, diethylamino Chloro, nitro, acetoxyethyl

The ethyl(2-phenoxyethyl)amino group distinguishes this compound by introducing a phenoxy moiety, which may enhance solubility in hydrophobic matrices compared to Disperse Blue 291’s diethylamino group. Additionally, the bromo substituent provides heavier atom effects compared to the chloro group in C.I. Disperse Blue 79, potentially influencing lightfastness.

Properties

CAS No.

84145-45-9

Molecular Formula

C25H25BrN6O7

Molecular Weight

601.4 g/mol

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(2-phenoxyethyl)amino]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C25H25BrN6O7/c1-4-30(10-11-39-18-8-6-5-7-9-18)22-14-20(27-16(2)33)21(15-24(22)38-3)28-29-25-19(26)12-17(31(34)35)13-23(25)32(36)37/h5-9,12-15H,4,10-11H2,1-3H3,(H,27,33)

InChI Key

JBPPICPDUHMIPQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC1=CC=CC=C1)C2=C(C=C(C(=C2)NC(=O)C)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferromolybdenum slags are typically produced during the smelting process of molybdenum ores. The primary method involves the reduction of molybdenum trioxide (MoO3) with ferrosilicon (FeSi) in an electric arc furnace. The reaction conditions include high temperatures, usually around 1600°C, to facilitate the reduction process. The chemical reaction can be represented as follows:

3MoO3+6FeSi3MoFe+6SiO23MoO_3 + 6FeSi \rightarrow 3MoFe + 6SiO_2 3MoO3​+6FeSi→3MoFe+6SiO2​

Industrial Production Methods

In industrial settings, the production of ferromolybdenum slags involves the use of large-scale electric arc furnaces. The molybdenum trioxide and ferrosilicon are mixed and heated to high temperatures, resulting in the formation of ferromolybdenum and slag. The slag is then separated from the molten metal and cooled for further processing .

Chemical Reactions Analysis

Types of Reactions

Ferromolybdenum slags undergo various chemical reactions, including:

    Oxidation: The oxides present in the slag can undergo further oxidation under certain conditions.

    Reduction: The silicates and oxides can be reduced to their respective metals using reducing agents.

    Substitution: The metal oxides can participate in substitution reactions with other metal salts.

Common Reagents and Conditions

    Oxidation: Oxygen or air at elevated temperatures.

    Reduction: Carbon or hydrogen gas at high temperatures.

    Substitution: Metal salts in aqueous solutions.

Major Products Formed

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)
One of the primary applications of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)-4-methoxyphenyl)acetamide is in the field of analytical chemistry, particularly through HPLC techniques. The compound can be effectively analyzed using a reverse-phase HPLC method that utilizes a mobile phase composed of acetonitrile and water with phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Pharmacological Applications

Potential Anticancer Activity
Research indicates that derivatives of azo compounds, including this compound, exhibit potential anticancer properties. Studies have demonstrated that azo compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS). This property is being explored for the development of novel anticancer agents .

Dye Technology

Use as a Dye Intermediate
this compound is also utilized as an intermediate in dye synthesis. Its azo structure allows it to form vibrant dyes suitable for textiles and other materials. The compound's ability to bind strongly to fibers enhances the colorfastness and stability of the resulting dyes .

Case Study 1: HPLC Method Development

A study conducted on the separation of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide on a Newcrom R1 HPLC column demonstrated effective separation under optimized conditions. The study focused on scalability for preparative applications and highlighted the compound's utility in analyzing complex mixtures .

Case Study 2: Anticancer Research

In a recent investigation into the anticancer effects of azo compounds, researchers found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to ROS production leading to cell cycle arrest and apoptosis .

Mechanism of Action

The mechanism by which ferromolybdenum slags exert their effects is primarily through their chemical composition. The oxides and silicates present in the slag can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal oxides can facilitate the breakdown of reactants into products by providing active sites for the reaction .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s closest analogs differ primarily in the amino substituents and halogen/nitro group positions. Key examples include:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound N/A ~C25H24BrN7O6 ~622.42 Ethyl(2-phenoxyethyl)amino
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)allylamino]-4-methoxyphenyl]acetamide 68877-63-4 C21H20BrN7O6 546.33 Allyl(2-cyanoethyl)amino
N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide 25080-15-3 C29H25BrN6O6 633.45 Dibenzylamino
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]acetamide 51897-37-1 C23H21BrN6O5 541.35 Ethyl(benzyl)amino

Substituent Impact Analysis:

  • Ethyl(2-phenoxyethyl)amino (Target): Balances hydrophobicity (phenoxy) and flexibility (ethyl), improving solubility in polar aprotic solvents .
  • Allyl(2-cyanoethyl)amino (CAS 68877-63-4): The cyano group increases electron-withdrawing effects, enhancing photostability but reducing solubility in water .
  • Dibenzylamino (CAS 25080-15-3): Bulkier benzyl groups increase molecular weight and hydrophobicity, favoring use in non-aqueous systems .

Physicochemical Properties

Property Target Compound CAS 68877-63-4 CAS 25080-15-3
Density (g/cm³) ~1.45 (predicted) 1.4 (measured) 1.45 (predicted)
Boiling Point (°C) ~833 (predicted) 766.6 833.7 (predicted)
LogP (lipophilicity) ~3.2 (estimated) 2.8 4.1

Key Trends:

  • Lower density in allyl/cyanoethyl analogs correlates with reduced molecular packing efficiency.
  • Higher LogP in dibenzylamino derivatives reflects increased hydrophobicity .

Biological Activity

N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)-4-methoxyphenyl)acetamide, commonly referred to as BDAP, is a compound of significant interest due to its potential biological activities and applications. This article explores its biological activity, including mechanisms of action, toxicity, and relevant research findings.

Chemical Structure and Properties

BDAP is characterized by its azo linkage and multiple functional groups that contribute to its reactivity and interaction with biological systems. The molecular formula is C25H25BrN6O7C_{25}H_{25}BrN_{6}O_{7}, with a molecular weight of approximately 552.4 g/mol. The compound's structure includes:

  • Azo group : Known for its role in dyeing processes and potential biological interactions.
  • Dinitrophenyl moiety : Associated with various toxicological effects.
  • Ethyl(2-phenoxyethyl)amino group : This segment may influence the compound's solubility and biological activity.

Research indicates that BDAP may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : BDAP has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Cellular Interactions : The compound interacts with cell membranes and can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy.
  • Reactive Oxygen Species (ROS) Generation : BDAP can generate ROS, leading to oxidative stress within cells, which may contribute to its cytotoxic effects.

Toxicological Profile

The toxicological assessment of BDAP reveals that while it has significant biological activity, it also poses risks:

  • Cytotoxicity : Studies have demonstrated that BDAP can induce cell death in certain cancer cell lines at high concentrations. This effect is likely mediated through oxidative stress and disruption of cellular homeostasis.
  • Environmental Impact : The Government of Canada assessed BDAP and found that it does not significantly accumulate in organisms nor pose a substantial environmental risk under current usage conditions .

Case Studies

  • Cancer Cell Studies : A study published in bioRxiv explored the effects of BDAP on breast cancer cells, demonstrating that it inhibited cell proliferation by inducing apoptosis through ROS pathways .
  • Enzyme Interaction Studies : Another investigation focused on the interaction of BDAP with cytochrome P450 enzymes, revealing that it acts as a competitive inhibitor, potentially altering drug metabolism .
  • Environmental Assessment : The screening assessment conducted by Health Canada concluded that while BDAP persists in the environment, it does not accumulate in organisms or pose a danger to human health or the environment .

Data Summary

PropertyValue
Molecular FormulaC25H25BrN6O7
Molecular Weight552.4 g/mol
CAS Number52697-38-8
Biological ActivityEnzyme inhibition, cytotoxicity
Environmental RiskLow

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)-4-methoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the azo bond is formed via diazotization of 2-bromo-4,6-dinitroaniline, followed by coupling with a substituted aniline derivative (e.g., ethyl(2-phenoxyethyl)amino-methoxyphenylacetamide). The reaction is carried out in polar aprotic solvents like DMF, with potassium carbonate as a base, and monitored by TLC for completion . Post-reaction, the product is precipitated by adding water and purified via recrystallization or column chromatography.

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substituent positions and azo bond formation.
  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 400–600 nm for azo compounds) to assess purity.
  • Mass Spectrometry (MS) for molecular weight verification.
  • Elemental Analysis to validate empirical formulas.
    Impurities (e.g., unreacted intermediates) can be identified using reference standards, as seen in analogous acetamide derivative analyses .

Q. What solvent systems are optimal for solubilizing this compound during synthesis and analysis?

  • Methodological Answer : The compound’s solubility depends on substituent polarity. Polar aprotic solvents (DMF, DMSO) are effective during synthesis due to the nitro and bromo groups. For analytical purposes, mixtures of acetonitrile/water or methanol/chloroform are suitable for HPLC and TLC, respectively. Solubility testing should precede experimental design to avoid precipitation issues .

Advanced Research Questions

Q. How do electron-withdrawing groups (bromo, nitro) influence the electronic properties and reactivity of the azo linkage?

  • Methodological Answer : The bromo and nitro groups stabilize the azo bond via resonance and inductive effects, shifting the UV-Vis absorption to longer wavelengths (bathochromic shift). This can be quantified using UV-Vis spectroscopy (λmax analysis in solvents of varying polarity) and DFT calculations to model electron density distribution. Such studies inform applications in dye chemistry or photoresponsive materials .

Q. What experimental strategies optimize synthesis yield in continuous-flow systems?

  • Methodological Answer : Flow chemistry enhances reproducibility and scalability. Key steps include:

  • Design of Experiments (DoE) to optimize parameters (temperature, residence time, reagent ratios).
  • Inline UV-Vis monitoring to track azo bond formation in real time.
  • Statistical modeling (e.g., response surface methodology) to predict optimal conditions. This approach reduces by-product formation compared to batch reactions .

Q. How can researchers assess the photostability and degradation pathways of this azo compound?

  • Methodological Answer : Accelerated light-exposure tests (e.g., using a solar simulator) coupled with HPLC-MS identify degradation products. Kinetic studies under varying pH and light intensities quantify degradation rates. For example, nitro groups may undergo photoreduction, while the azo bond could cleave under UV exposure, forming aromatic amines .

Q. How should discrepancies in synthetic yields or purity be investigated?

  • Methodological Answer : Systematic troubleshooting includes:

  • By-product spiking : Add suspected impurities (e.g., unreacted diazonium salts) to confirm HPLC retention times.
  • Reaction profiling : Use TLC or inline analytics to identify incomplete coupling steps.
  • Parameter screening : Vary stoichiometry, solvent, or temperature to isolate critical factors.
    Cross-referencing with impurity standards (e.g., bromo-acetamide derivatives) aids in resolving contradictions .

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